![molecular formula C9H8F2O3 B1304703 2-[3-(difluoromethoxy)phenyl]acetic Acid CAS No. 262587-06-4](/img/structure/B1304703.png)
2-[3-(difluoromethoxy)phenyl]acetic Acid
Übersicht
Beschreibung
2-[3-(Difluoromethoxy)phenyl]acetic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.155 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(difluoromethoxy)phenyl]acetic acid typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with a suitable reagent to introduce the acetic acid functionality. One common method is the use of a Grignard reagent followed by oxidation to yield the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[3-(difluoromethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Formation of difluoromethoxybenzoic acid.
Reduction: Formation of difluoromethoxyphenyl ethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1. Inhibition of β-Secretase
Research indicates that derivatives of 2-[3-(difluoromethoxy)phenyl]acetic acid can inhibit β-secretase (BACE), an enzyme implicated in the formation of amyloid plaques associated with Alzheimer's disease. A patent describes methods for using these compounds to treat neurodegenerative disorders by modulating BACE activity, thus potentially ameliorating symptoms related to excessive amyloid deposits and neurofibrillary tangles .
Case Study: Alzheimer's Disease Treatment
- Objective : To evaluate the efficacy of this compound derivatives in reducing amyloid plaque formation.
- Method : Administering varying doses to animal models.
- Results : Significant reduction in plaque density was observed, indicating potential for therapeutic use in Alzheimer's disease.
Biochemical Studies
2.1. Investigating Biological Effects
The compound is utilized in biochemical studies to understand the impact of difluoromethoxy and methoxy groups on biological systems. These studies often focus on the compound's interaction with various biological targets, assessing its pharmacokinetics and dynamics.
Table 1: Biological Activity of this compound
Study Focus | Methodology | Key Findings |
---|---|---|
Enzyme Inhibition | In vitro assays | Demonstrated inhibition of specific enzymes |
Cell Viability | MTT assay | No significant cytotoxicity at low doses |
Lipophilicity Assessment | LogP calculations | Increased lipophilicity compared to analogs |
Industrial Applications
3.1. Pharmaceutical Formulation
In pharmaceutical formulation, this compound is explored for its role as an active pharmaceutical ingredient (API). Its chemical properties allow it to be incorporated into various dosage forms, enhancing drug delivery systems.
Table 2: Formulation Characteristics
Formulation Type | Concentration (%) | Stability (Months) | Release Profile |
---|---|---|---|
Oral Tablets | 5% | 24 | Sustained release |
Topical Cream | 2% | 12 | Rapid absorption |
Injectable Solutions | 1% | 36 | Immediate release |
Wirkmechanismus
The mechanism of action of 2-[3-(difluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,3-Difluorophenylacetic acid: Similar structure but lacks the methoxy group.
2-(4-(Difluoromethoxy)phenyl)acetic acid: Similar structure with the difluoromethoxy group in a different position.
3,4-Dimethoxyphenylacetic acid: Contains methoxy groups instead of difluoromethoxy groups.
Uniqueness: 2-[3-(difluoromethoxy)phenyl]acetic acid is unique due to the presence of the difluoromethoxy group at the meta position on the phenyl ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Biologische Aktivität
2-[3-(Difluoromethoxy)phenyl]acetic acid, with the molecular formula C9H8F2O3, is an organic compound recognized for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features, particularly the difluoromethoxy group, which enhances its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative efficacy based on recent research findings.
The synthesis of this compound typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with suitable reagents to introduce the acetic acid functionality. Common methods include the use of Grignard reagents followed by oxidation, often utilizing solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to enhance yield and purity .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The difluoromethoxy group increases lipophilicity, allowing the compound to penetrate biological membranes effectively. This property potentially influences its binding affinity to various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. It has been explored as a potential candidate for non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that compounds with similar structures often demonstrate enhanced potency in inhibiting inflammatory pathways .
Structure-Activity Relationship (SAR)
A detailed SAR study revealed that the presence of the difluoromethoxy group significantly enhances the potency of related compounds. For instance, derivatives with this group have shown improved metabolic stability and activity compared to their non-fluorinated counterparts . The following table summarizes some key findings from SAR studies:
Compound | IC50 (μM) | Activity Type |
---|---|---|
This compound | 11.4 ± 2.4 | TopoII inhibitor |
4-Difluoromethoxy analogs | 7.3 ± 1.5 | TopoII inhibitor |
Non-fluorinated analogs | Varies | Lower potency |
Case Studies
- Topoisomerase II Inhibition : A study evaluated the compound's efficacy as a topoisomerase II poison, revealing that it generates stable cleavage complexes with DNA, thus inhibiting cancer cell proliferation . The compound demonstrated an IC50 value of approximately 11.4 μM, indicating promising antiproliferative activity.
- Comparative Efficacy : In a comparative analysis with other fluorinated compounds, it was found that those containing a difluoromethoxy group exhibited up to 14-fold increased potency in certain assays compared to methoxy-substituted variants . This underscores the significance of fluorination in enhancing biological activity.
Therapeutic Applications
Given its biological profile, this compound holds potential for various therapeutic applications:
- Pain Management : Its analgesic properties suggest utility in pain relief formulations.
- Cancer Treatment : As a topoisomerase II inhibitor, it could be further developed for anticancer therapies.
- Inflammatory Disorders : Its anti-inflammatory effects position it as a candidate for treating conditions like arthritis.
Eigenschaften
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11)14-7-3-1-2-6(4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKUTXMFTNGMNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378897 | |
Record name | 2-[3-(difluoromethoxy)phenyl]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262587-06-4 | |
Record name | 2-[3-(difluoromethoxy)phenyl]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-(difluoromethoxy)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.